3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

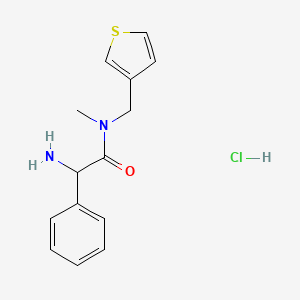

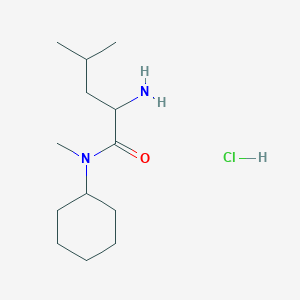

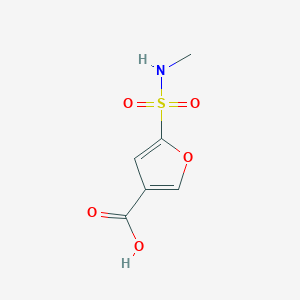

“3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H16ClNOS and a molecular weight of 221.75 . It is used for research purposes and has potential applications in various fields including drug development, synthetic organic chemistry, and material science.

Synthesis Analysis

The synthesis of this compound can be achieved through a multi-step reaction sequence, starting from 3-methylthiophene-2-carboxylic acid. The synthesis involves several chemical reactions, including esterification, reduction, and reductive amination.Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a propanol group via a methyl bridge. The propanol group is further substituted with an amino group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thiophene derivatives in general are known to undergo a variety of chemical reactions. These include condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 221.75 and a molecular formula of C9H16ClNOS . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Intermediate Use

- 3-Amino-2-methyl-2-(thiophen-2-ylmethyl)propan-1-ol hydrochloride is a key intermediate in synthesizing R-Duloxetine, an antidepressant. Various synthesis methods include starting from acetylthiophene, thiophene, and thiophenecarboxaldehyde. Each method has unique features and future development trends in synthesis technology are proposed (Wu et al., 2017).

Antimalarial Activity

- A study on a series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, including similar compounds, showed significant antimalarial potency against Plasmodium berghei in mice. The study also explored quantitative structure-activity relationships of these compounds (Werbel et al., 1986).

Generation of Structurally Diverse Library

- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This illustrates its utility as a versatile starting material in chemical synthesis (Roman, 2013).

Antimicrobial Activity

- Compounds synthesized using 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, closely related to the target compound, demonstrated antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Arora et al., 2013).

Antitumor Activity

- A study on 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, which are structurally similar, indicated potential antitumor activity. This underscores the significance of such compounds in medicinal chemistry and drug development (Isakhanyan et al., 2016).

properties

IUPAC Name |

2-(aminomethyl)-2-methyl-3-thiophen-2-ylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NOS.ClH/c1-9(6-10,7-11)5-8-3-2-4-12-8;/h2-4,11H,5-7,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXFZGUPTKLBFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)(CN)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)

![Methyl 2-{4-[(2-cyanopyridin-4-yl)oxy]phenyl}acetate](/img/structure/B1376570.png)

![N-[(1-aminocyclohexyl)methyl]-4-methylbenzene-1-sulfonamide hydrochloride](/img/structure/B1376571.png)

![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1376573.png)

methanol](/img/structure/B1376583.png)